2-(benzylamino)-2-methylpropane-1,3-diol
Description
2-(Benzylamino)-2-methylpropane-1,3-diol is a tertiary amino alcohol characterized by a central 2-methylpropane-1,3-diol backbone substituted with a benzylamino group at the C2 position. Its molecular formula is C₁₁H₁₇NO₂, and it serves as a versatile intermediate in organic synthesis. The compound is synthesized via nucleophilic substitution reactions, often involving 2-amino-2-methylpropane-1,3-diol and benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), yielding high purity (92% in one protocol) . Structural confirmation is achieved through NMR, HPLC, and LC-MS .
Key applications include:
Properties
CAS No. |
91340-32-8 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-2-methylpropane-1,3-diol typically involves the reaction of benzylamine with a suitable precursor. One common method is the reductive amination of benzaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride or hydrogen over a nickel catalyst . Another approach involves the reaction of benzyl chloride with ammonia, followed by subsequent functional group transformations .
Industrial Production Methods
Industrial production of this compound often employs large-scale reductive amination processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction control, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) over palladium (Pd) catalyst, sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones
Reduction: Amine derivatives
Substitution: Substituted benzylamine derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(benzylamino)-2-methylpropane-1,3-diol involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease research, the compound has been shown to inhibit acetylcholinesterase and β-secretase, enzymes involved in the pathogenesis of the disease . The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and reducing the formation of amyloid plaques .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dibenzylamino Analog: 2-(Dibenzylamino)-2-methylpropane-1,3-diol (3b)
- Structure : Features two benzyl groups instead of one.
- Synthesis: Reacts 2-amino-2-methylpropane-1,3-diol with excess benzyl bromide under K₂CO₃ catalysis .
- Properties: Higher molecular weight (C₁₉H₂₅NO₂) and lipophilicity compared to the mono-benzyl derivative.
- Applications : Less studied in corrosion inhibition but serves as a precursor for disulfide-reducing agents .
Schiff Base Derivatives
Reaction of 2-amino-2-methylpropane-1,3-diol with aldehydes yields Schiff bases. Examples include:
2-[(5-Chloro-2-oxidobenzylidene)azaniumyl]-2-methylpropane-1,3-diol
- Structure : Contains a 5-chlorosalicylaldehyde-derived imine and intramolecular N–H⋯O hydrogen bonds .
- Synthesis: Condensation of 5-chlorosalicylaldehyde and the parent diol in methanol .
- Applications: Exhibits corrosion inhibition (97% efficiency) due to adsorption on metal surfaces via Langmuir isotherm . Heteroatom introduction (e.g., Cl) enhances inhibition compared to non-halogenated analogs .
2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol
Benzamide Derivatives: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Chiral Diol Derivatives
(1R,2R)-1-(Furan-2-yl)-2-methylpropane-1,3-diol
- Structure : Incorporates a furan ring, introducing chirality .
- Applications : Used in asymmetric aldol reactions (e.g., L-proline-catalyzed syntheses) with high enantioselectivity (42.4 min retention time for major isomer) .
4,4-Dimethoxy-2-benzylbutane-1,3-diol
Key Research Findings
- Structural Influence on Corrosion Inhibition : Chloro-substituted Schiff bases outperform hydroxy- and naphthyl-substituted analogs, achieving >97% inhibition efficiency .
- Analytical Challenges : The parent diol’s high polarity complicates detection in food matrices via single analytical methods .
- Stereochemical Impact: Chiral diol derivatives exhibit superior enantioselectivity in catalysis compared to non-chiral analogs .
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